3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione
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Overview
Description
3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of starting materials such as phenylpropene, methylphenyl derivatives, and imidazolidine precursors. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione include other purine derivatives and imidazolidine-containing compounds. Examples include:
- 1-methyl-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
- 3-phenylprop-2-enyl-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
Uniqueness
The uniqueness of 3-((2E)-3-phenylprop-2-enyl)-1-methyl-8-(3-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific structural features, which confer distinct chemical and biological properties. These features may include the arrangement of aromatic rings, the presence of specific functional groups, and the overall molecular conformation.
Properties
Molecular Formula |
C24H23N5O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-methyl-6-(3-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O2/c1-17-8-6-12-19(16-17)27-14-15-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)13-7-11-18-9-4-3-5-10-18/h3-12,16H,13-15H2,1-2H3/b11-7+ |
InChI Key |
KFPYSPCBERSJHI-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5 |
Origin of Product |
United States |
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